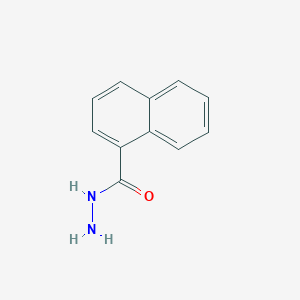
1-萘酰肼
概述
描述
科学研究应用
1-Naphthohydrazide has a wide range of applications in scientific research:
Biology: It serves as a metal ion detector and is used in the electrochemical detection of ascorbic acid.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is utilized in the production of various industrial chemicals and materials.
准备方法
1-Naphthohydrazide can be synthesized through the reaction of 1-naphthoic acid with hydrazine. The process involves two main steps:
Reaction with Hydrazine: 1-naphthoic acid is first reacted with hydrazine under basic conditions to produce 1-naphthylhydrazine.
Oxidation: The 1-naphthylhydrazine is then oxidized under acidic conditions to form 1-Naphthohydrazide.
Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
化学反应分析
1-Naphthohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
作用机制
The mechanism by which 1-Naphthohydrazide exerts its effects involves its interaction with molecular targets and pathways. For instance, its role as a metal ion detector is based on its ability to form complexes with metal ions, which can be detected electrochemically . The specific pathways and molecular targets depend on the application and the derivatives used.
相似化合物的比较
1-Naphthohydrazide can be compared with other similar compounds such as:
- 1-Naphthalenecarboxylic acid hydrazide
- 1-Naphthoic acid hydrazide
- α-Naphthoylhydrazine
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. 1-Naphthohydrazide is unique due to its specific solubility properties and its use in a wide range of applications from organic synthesis to electrochemical detection .
属性
IUPAC Name |
naphthalene-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFUMDXVTKTZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195650 | |
| Record name | 1-Naphthohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43038-45-5 | |
| Record name | 1-Naphthoic hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43038-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043038455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 43038-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has any research explored the biological activity of 1-Naphthohydrazide derivatives?
A: Yes, recent studies have investigated the antibacterial activity of various 1-Naphthohydrazide derivatives. For example, a series of zinc(II) and copper(II) complexes incorporating 1-Naphthohydrazide derivatives with a 9-fluorenylidene unit displayed notable antibacterial activity against several pathogenic bacteria. Interestingly, the metal complexes generally exhibited higher antibacterial activity compared to the corresponding free ligands []. This highlights the potential of metal complexation as a strategy for enhancing the biological activity of 1-Naphthohydrazide derivatives.
Q2: How does the structure of 1-Naphthohydrazide derivatives influence their properties and applications?
A: The structure of 1-Naphthohydrazide derivatives significantly impacts their properties and potential applications. Modifications to the substituents on the naphthalene ring or the hydrazide moiety can alter their electronic properties, steric hindrance, and overall molecular geometry. These changes can influence their coordination behavior with metal ions, as seen in the different coordination modes observed with zinc(II) and copper(II) complexes []. Furthermore, structural modifications can affect their biological activity, potentially influencing their binding affinity to target biomolecules and their pharmacological profiles. For instance, the presence of specific substituents might enhance their interaction with bacterial enzymes, leading to increased antibacterial activity.
Q3: Are there any studies exploring the crystal structures of 1-Naphthohydrazide derivatives?
A: Yes, crystallographic studies provide valuable insights into the three-dimensional arrangement of atoms within 1-Naphthohydrazide derivatives. For example, the crystal structure of 2′-[(Phenyl)(1-phenyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-ylidene)methyl]-1-naphthohydrazide revealed a one-dimensional chain structure stabilized by intermolecular N—H⋯N hydrogen bonds []. These structural insights can be crucial for understanding the molecular interactions and properties of these compounds, potentially aiding in the design of novel derivatives with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
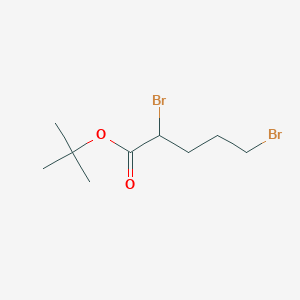

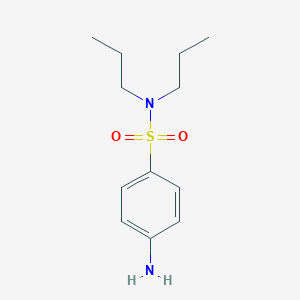
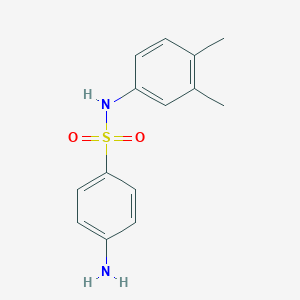

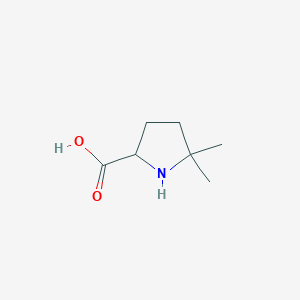
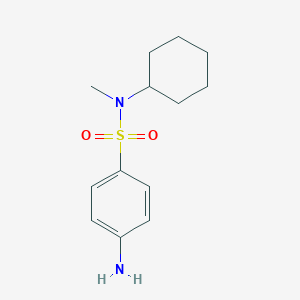
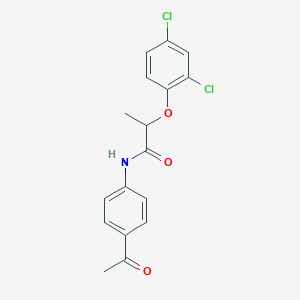
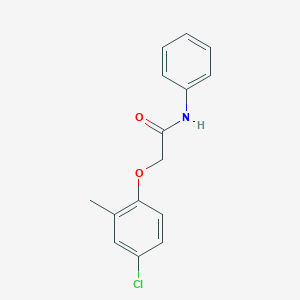
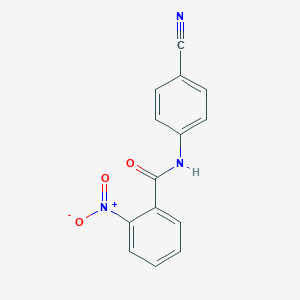

![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)


